molecular formula C9H11Cl2NO B6271026 (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol CAS No. 2350152-66-6

(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol

Cat. No.: B6271026
CAS No.: 2350152-66-6
M. Wt: 220.1
InChI Key:
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Description

(2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol: is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a hydroxyl group, and a dichlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-dichlorobenzaldehyde.

    Aldol Reaction: The precursor undergoes an aldol reaction with an appropriate amino acid derivative to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol is used as a building block in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential as an enzyme inhibitor in various biological pathways.

Medicine:

    Pharmaceutical Development: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

  • (2S)-2-amino-3-(2,4-dichlorophenyl)propan-1-ol
  • (2S)-2-amino-3-(3,5-dichlorophenyl)propan-1-ol
  • (2S)-2-amino-3-(2,6-dichlorophenyl)propan-1-ol

Comparison:

  • Structural Differences: The position of the chlorine atoms on the phenyl ring differentiates these compounds.
  • Reactivity: The reactivity and chemical behavior may vary based on the position of the chlorine atoms.
  • Biological Activity: The biological activity can also differ, making each compound unique in its applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dichlorobenzene", "propene", "ammonia", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium acetate", "sodium cyanoborohydride", "methyl iodide", "sodium carbonate", "ethanol" ], "Reaction": [ "Step 1: Bromination of 2,5-dichlorobenzene with bromine in the presence of iron to yield 2,5-dibromobenzene.", "Step 2: Reaction of 2,5-dibromobenzene with propene in the presence of a palladium catalyst to yield 2,5-dichlorostyrene.", "Step 3: Reduction of 2,5-dichlorostyrene with sodium borohydride in the presence of acetic acid to yield (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol.", "Step 4: Methylation of (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol with methyl iodide in the presence of sodium carbonate and ethanol to yield the final product, (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol methyl ether." ] }

CAS No.

2350152-66-6

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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